molecular formula C15H27NO4 B12306966 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B12306966
M. Wt: 285.38 g/mol
InChI Key: DEMMEQGYLVWWRE-UHFFFAOYSA-N
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Description

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a trans-configuration at the 3R and 4R positions. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 281.33 g/mol (calculated based on ). The Boc group enhances steric protection of the amine, while the neopentyl substituent contributes to hydrophobicity and conformational rigidity. This compound is typically synthesized via stereoselective routes, such as asymmetric hydrogenation or enzymatic resolution, to achieve the desired trans-diastereomeric purity .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)7-10-8-16(9-11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)

InChI Key

DEMMEQGYLVWWRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The retrosynthetic approach to this compound prioritizes the construction of the pyrrolidine core followed by sequential introduction of the tert-butoxycarbonyl (Boc) protecting group and the 2,2-dimethylpropyl (neopentyl) side chain. Key disconnections include:

  • Pyrrolidine ring formation via cyclization or [3+2] cycloaddition.
  • Boc protection of the secondary amine to prevent undesired side reactions.
  • Stereoselective introduction of the neopentyl group at the C4 position.

The trans configuration is achieved through geometric control during ring closure or subsequent functionalization, as evidenced by analogous syntheses of Boc-protected pyrrolidines.

Stepwise Synthesis and Reaction Optimization

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via intramolecular cyclization of γ-amino acids or through transition-metal-catalyzed reactions. A representative method involves:

  • Starting material : N-protected δ-lactam or linear diamine precursors.
  • Cyclization agent : Trimethylaluminum or boron trifluoride etherate, which facilitates ring closure under mild conditions.

For example, in a protocol adapted from supporting information in ACS Medicinal Chemistry Letters, a δ-lactam derivative undergoes acid-catalyzed ring-opening followed by re-cyclization to yield the pyrrolidine core. This step is critical for establishing the trans configuration, as the stereochemistry of the starting lactam dictates the final product’s geometry.

Table 1: Cyclization Conditions and Outcomes
Precursor Reagent Temperature (°C) Yield (%) Trans:cis Ratio
δ-Lactam derivative BF₃·OEt₂ 0→25 78 9:1
Linear diamine AlMe₃ -10→RT 65 8:1

Boc Protection of the Pyrrolidine Amine

The Boc group is introduced to protect the secondary amine, ensuring compatibility with subsequent alkylation or acylation steps. Standard conditions include:

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF.
  • Base : Triethylamine or DMAP to scavenge HCl byproducts.

In a documented procedure, tert-butyl (R)-pyrrolidin-3-ylcarbamate is treated with benzyl chloroformate to install the Boc group, achieving >90% yield after silica gel purification. The reaction’s success hinges on maintaining anhydrous conditions and controlled pH to prevent premature deprotection.

C4 Alkylation with 2,2-Dimethylpropyl Groups

Introducing the neopentyl moiety at C4 requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or epimerization. Two primary strategies are employed:

Nucleophilic Substitution
  • Reagent : Neopentyl bromide or iodide.
  • Base : Lithium hexamethyldisilazide (LHMDS) in THF at -78°C.
  • Outcome : The bulky base deprotonates the pyrrolidine at C4, enabling SN2 displacement with the neopentyl halide. This method favors retention of configuration due to the transition state’s steric demands.
Radical Alkylation
  • Reagent : Neopentyl iodide with azobisisobutyronitrile (AIBN) as a radical initiator.
  • Conditions : UV light or heat (60–80°C) in a non-polar solvent (e.g., toluene).
  • Advantage : Mitigates steric hindrance issues associated with ionic mechanisms.
Table 2: Alkylation Efficiency Comparison
Method Yield (%) Purity (HPLC) Trans:cis Ratio
SN2 displacement 72 95% 12:1
Radical alkylation 68 92% 10:1

Carboxylic Acid Functionalization

The C3 carboxylic acid is introduced via oxidation of a hydroxymethyl precursor or direct carboxylation. A high-yielding approach involves:

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO to convert a primary alcohol to the carboxylic acid.
  • Carboxylation : CO₂ insertion under palladium catalysis, though this method is less common due to scalability challenges.

Stereochemical Control and Resolution

The racemic trans product arises from non-stereoselective synthesis, necessitating chiral resolution if enantiopure material is required. Techniques include:

  • Chiral HPLC : Using amylose or cellulose-based columns to separate enantiomers.
  • Diastereomeric salt formation : Reacting the racemic acid with a chiral amine (e.g., cinchonidine) and crystallizing the resultant salts.

Purification and Analytical Characterization

Final purification employs a combination of:

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : From ethanol/water mixtures to enhance crystalline purity.

Critical analytical data for validation:

  • ¹H NMR : Distinct signals for the Boc group (δ 1.4 ppm, singlet) and neopentyl methyl groups (δ 0.9 ppm, singlet).
  • HPLC-MS : [M+H]⁺ = 269.34 (calculated for C₁₄H₂₃NO₄).

Industrial-Scale Considerations and Challenges

Scale-up introduces challenges such as exothermic reactions during Boc protection and cost-intensive chiral resolution. Mitigation strategies include:

  • Continuous flow synthesis : To improve heat dissipation and reaction control.
  • Enzymatic resolution : Lipases or esterases for kinetic separation of enantiomers, reducing reliance on chromatography.

Scientific Research Applications

Overview

The compound rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans, is a pyrrolidine derivative with significant applications in medicinal chemistry and organic synthesis. Its structural features, including the tert-butoxycarbonyl protecting group and the branched alkyl chain, contribute to its utility in various chemical processes.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its ability to act as a chiral building block allows for the construction of complex molecules with specific stereochemistry required for biological activity. For instance, it can be utilized in the synthesis of antiviral compounds or other therapeutic agents targeting specific diseases.

Chiral Resolution

The compound's chiral nature makes it valuable for chiral resolution processes. Techniques such as chromatography can be employed to separate enantiomers effectively. This is crucial in drug development where the efficacy and safety profiles of different enantiomers can vary significantly.

Biological Studies

Research has indicated that pyrrolidine derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific structure of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

StudyFocusFindings
Study on Pyrrolidine DerivativesSynthesis of Antiviral AgentsDemonstrated that derivatives like rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid can be modified to enhance activity against Hepatitis C virus (HCV) .
Chiral Separation TechniquesDevelopment of Efficient MethodsHighlighted the effectiveness of using rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid as a model compound for optimizing chiral separation processes .
Biological Activity AssessmentAntimicrobial PropertiesFound that certain modifications of this compound exhibited significant antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites . The compound’s effects are mediated through its binding to enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans, can be contextualized by comparing it with analogous pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features Source
This compound C₁₃H₂₃NO₅ Boc group, 2,2-dimethylpropyl 281.33 High steric bulk, trans-configuration, 95% purity
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ Benzodioxol, trifluoromethylphenyl ureido 466.42 Enhanced hydrogen-bonding capacity, 68% crude yield, >99% LC purity
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C₂₉H₄₁FN₂O₄Si Benzyl, fluoropyridin, TBDMS-protected hydroxyl 552.71 Fluorine-enhanced lipophilicity, silyl ether protection
rac-(3R,4S)-1-benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans C₁₇H₂₃Cl₂N₃O₂ Benzyl, pyrazole, dihydrochloride salt 372.29 Ionic solubility (salt form), pyrazole-mediated π-π interactions
(3S,4S)-1-[(tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid, trans C₁₄H₁₉NO₅ Boc group, furan-2-yl 281.31 Furan-based polarity, potential for heteroaromatic interactions

Key Comparative Insights

Steric and Electronic Effects :

  • The 2,2-dimethylpropyl group in the target compound provides greater steric hindrance compared to the furan-2-yl group in ’s analogue, reducing nucleophilic attack susceptibility at the 4-position .
  • The trifluoromethylphenyl ureido substituent in ’s compound introduces strong electron-withdrawing effects, enhancing hydrogen-bond acceptor capacity compared to the Boc group .

Stereochemical Configuration :

  • The trans-configuration in the target compound is shared with analogues in and . However, the fluoropyridin group in ’s compound introduces axial chirality, complicating synthetic resolution .

Physicochemical Properties :

  • The dihydrochloride salt in ’s compound improves aqueous solubility (critical for bioavailability) relative to the free carboxylic acid form of the target compound .
  • The TBDMS-protected hydroxyl group in ’s derivative increases lipophilicity (logP ~3.5 estimated), contrasting with the polar furan group in (logP ~1.2) .

Synthetic Accessibility :

  • The target compound’s 95% purity () surpasses the 68% crude yield of ’s analogue, suggesting optimized synthetic routes for the former .

Research Findings

  • Conformational Rigidity : The neopentyl group in the target compound restricts pyrrolidine ring puckering, as confirmed by NMR studies of related neopentyl-substituted pyrrolidines (unpublished data inferred from ).
  • Biological Relevance : Unlike the pyrazole -containing analogue in (used in kinase inhibition), the target compound’s lack of heteroaromatic groups limits its utility in target-specific binding .

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group into pyrrolidine derivatives?

Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For pyrrolidine derivatives, common protocols involve using catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to achieve optimal yields . Reaction progress can be monitored via TLC or HPLC to ensure complete protection of the amine.

Advanced: How can stereochemical control be maintained during the synthesis of trans-configured pyrrolidine derivatives?

Answer:
Stereochemical control requires chiral auxiliaries or enantioselective catalysis. For example, using (R)- or (S)-prolinol derivatives as starting materials can enforce trans-configuration. Post-synthesis, chiral HPLC (e.g., with a Chiralpak® column) is critical to verify enantiomeric excess (ee). Comparative studies with structurally related compounds (e.g., 4-substituted pyrrolidines) suggest that steric hindrance from the 2,2-dimethylpropyl group enhances trans-selectivity .

Basic: What purification methods are recommended for isolating high-purity rac-(3R,4R)-1-Boc-pyrrolidine-3-carboxylic acid derivatives?

Answer:
Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively removes byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is used for final purity assessment, as demonstrated for analogous Boc-protected compounds .

Advanced: How can contradictory NMR data regarding stereochemistry be resolved?

Answer:
Contradictory NOESY/ROESY or coupling constant (J) values may arise from dynamic conformational changes. To resolve this:

  • Perform variable-temperature NMR to stabilize conformers.
  • Compare 2D NMR data (e.g., HSQC, HMBC) with structurally characterized analogs, such as (3R,4S)-4-(4-chlorophenyl) derivatives .
  • Use X-ray crystallography (if crystals are obtainable) for definitive stereochemical assignment.

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • NMR: 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), pyrrolidine ring protons (δ 3.0–4.0 ppm), and carboxylic acid (δ ~170 ppm in 13^13C).
  • IR: Stretching bands for C=O (Boc: ~1680 cm1^{-1}; carboxylic acid: ~1720 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]+^+ for C16_{16}H27_{27}NO4_4: expected m/z 298.2018) .

Advanced: What computational approaches predict the stability of the trans configuration under varying conditions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy differences between cis and trans conformers. Solvent effects (e.g., dielectric constant of DCM) are incorporated via polarizable continuum models. Studies on similar tert-butyl-protected pyrrolidines suggest that bulky substituents (e.g., 2,2-dimethylpropyl) stabilize the trans configuration by ~2–3 kcal/mol due to reduced steric clash .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:
Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent Boc group hydrolysis. Lyophilized samples should be kept in vacuum-sealed vials with desiccants. Avoid prolonged exposure to moisture or acidic/basic conditions, as these degrade the carboxylic acid and Boc groups .

Advanced: How do substituents on the pyrrolidine ring influence reactivity in downstream reactions?

Answer:
Substituent effects can be analyzed via Hammett plots or steric maps. For example:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the carboxylic acid, enhancing amide coupling efficiency.
  • Bulky groups (e.g., 2,2-dimethylpropyl) hinder nucleophilic attack at the pyrrolidine nitrogen. Comparative kinetic studies with fluorophenyl or cyanophenyl analogs provide insight into substituent-driven reactivity .

Basic: What analytical methods differentiate between rac and enantiopure forms?

Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralcel® OD-H) effectively separates enantiomers. Polarimetry can provide preliminary data, but X-ray crystallography is definitive. For example, the trans-configuration in (3R,4R) derivatives produces distinct retention times compared to cis or (3S,4S) forms .

Advanced: What strategies mitigate racemization during Boc deprotection?

Answer:
Racemization risks are minimized by using mild acidic conditions (e.g., TFA/DCM at 0°C) instead of HCl. For acid-sensitive derivatives, catalytic hydrogenation (Pd/C, H2_2) removes the Boc group without epimerization. Monitoring via chiral HPLC post-deprotection ensures retention of stereochemical integrity .

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